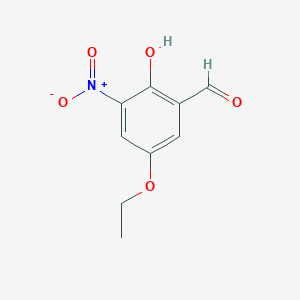

5-Ethoxy-2-hydroxy-3-nitrobenzaldehyde

Description

Properties

IUPAC Name |

5-ethoxy-2-hydroxy-3-nitrobenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO5/c1-2-15-7-3-6(5-11)9(12)8(4-7)10(13)14/h3-5,12H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRFZQFHJMSWSAH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C(=C1)[N+](=O)[O-])O)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethoxy-2-hydroxy-3-nitrobenzaldehyde typically involves the nitration of 5-ethoxy-2-hydroxybenzaldehyde. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the 3-position.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, concentration, and reaction time, to achieve high yields and purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

5-Ethoxy-2-hydroxy-3-nitrobenzaldehyde can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.

Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon.

Oxidation: Potassium permanganate, sulfuric acid.

Substitution: Sodium hydroxide, various nucleophiles.

Major Products Formed

Reduction: 5-Ethoxy-2-hydroxy-3-aminobenzaldehyde.

Oxidation: 5-Ethoxy-2-hydroxy-3-nitrobenzoic acid.

Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.

Scientific Research Applications

5-Ethoxy-2-hydroxy-3-nitrobenzaldehyde has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.

Industry: Used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Ethoxy-2-hydroxy-3-nitrobenzaldehyde depends on its specific application. In biochemical assays, it may interact with enzymes or proteins, altering their activity. The nitro group can participate in redox reactions, while the aldehyde group can form Schiff bases with amines, facilitating various biochemical processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Positioning and Functional Group Effects

The compound’s closest analogs include:

5-Hydroxy-2-nitrobenzaldehyde (): Substituents: Hydroxy (-OH) at position 5, nitro (-NO₂) at position 2. Structural features: Intramolecular hydrogen bonding between the hydroxyl (O6—H6O, 110° angle) and adjacent nitro group stabilizes the planar conformation . Reactivity: The nitro group at position 2 deactivates the aromatic ring, directing electrophilic substitution to positions 4 or 4.

2-Hydroxy-3-nitrobenzaldehyde: Substituents: Hydroxy (-OH) at position 2, nitro (-NO₂) at position 3. Key differences: Lacks the ethoxy group at position 5, leading to reduced steric hindrance and altered solubility in nonpolar solvents.

5-Ethoxy-2-hydroxybenzaldehyde :

- Substituents: Ethoxy (-OCH₂CH₃) at position 5, hydroxy (-OH) at position 2.

- Reactivity: The absence of a nitro group increases electron density on the ring, favoring electrophilic substitution at positions 3 or 4.

Table 1: Substituent Effects on Key Properties

| Compound | Substituents (Positions) | Dominant Intermolecular Interaction | Reactivity Profile |

|---|---|---|---|

| 5-Ethoxy-2-hydroxy-3-nitro | 2-OH, 3-NO₂, 5-OCH₂CH₃ | H-bonding (OH⋯O-Nitro, OH⋯O-Ethoxy) | Deactivated ring; nitration at 4/6 |

| 5-Hydroxy-2-nitrobenzaldehyde | 2-NO₂, 5-OH | Intramolecular H-bond (OH⋯O-Nitro) | Highly deactivated; limited substitution |

| 2-Hydroxy-3-nitrobenzaldehyde | 2-OH, 3-NO₂ | Intermolecular H-bond networks | Moderate deactivation; halogenation at 5 |

Hydrogen Bonding and Crystallographic Behavior

The hydroxyl and nitro groups in 5-ethoxy-2-hydroxy-3-nitrobenzaldehyde are expected to form intermolecular hydrogen bonds, similar to patterns observed in 5-hydroxy-2-nitrobenzaldehyde (). In the latter, the hydroxyl group (O6—H6O) forms a strong hydrogen bond with the nitro oxygen (O⋯O distance ~2.6 Å), contributing to planar molecular packing . Graph set analysis () suggests that such compounds often exhibit R₂²(8) or C(6) hydrogen-bonding motifs, which stabilize layered or helical supramolecular architectures .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-Ethoxy-2-hydroxy-3-nitrobenzaldehyde in laboratory settings?

- Methodological Answer : The synthesis typically involves sequential functionalization of a benzaldehyde scaffold. A plausible route includes:

Etherification : Introduce the ethoxy group via nucleophilic substitution using ethyl bromide and a base (e.g., K₂CO₃) under reflux conditions .

Nitration : Position-selective nitration using a nitrating agent (e.g., HNO₃/H₂SO₄) at low temperatures to avoid over-nitration .

Hydroxylation : Controlled oxidation or demethylation of a methoxy precursor, if applicable, to yield the hydroxyl group .

- Key Considerations : Monitor reaction intermediates using TLC or HPLC to ensure stepwise completion. Optimize stoichiometry and temperature to minimize by-products .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions (e.g., distinguishing nitro vs. ethoxy groups via chemical shifts) .

- IR Spectroscopy : Identify functional groups (e.g., C=O stretch at ~1700 cm⁻¹, NO₂ asymmetric stretch at ~1520 cm⁻¹) .

- X-ray Crystallography : Resolve molecular geometry and intramolecular hydrogen bonding (e.g., hydroxyl-nitro interactions) .

Q. What safety protocols are essential when handling this compound in laboratory environments?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of vapors or dust .

- Spill Management : Absorb spills with inert materials (e.g., sand) and dispose as hazardous waste .

- Storage : Keep in airtight containers away from ignition sources to prevent decomposition .

Advanced Research Questions

Q. How can conflicting data regarding the stability of this compound under varying pH conditions be systematically resolved?

- Methodological Answer :

- Factorial Design : Employ a 2³ factorial experiment to test variables: pH (acidic, neutral, alkaline), temperature, and exposure time .

- Analytical Monitoring : Use UV-Vis spectroscopy to track degradation kinetics and HPLC-MS to identify degradation products .

- Statistical Analysis : Apply ANOVA to determine significant factors influencing stability. Compare results with computational stability predictions (e.g., molecular dynamics simulations) .

Q. What strategies optimize the reaction yield of this compound in multi-step syntheses?

- Methodological Answer :

- Process Control : Use flow chemistry to enhance mixing and heat transfer during nitration .

- Catalyst Screening : Test Lewis acids (e.g., FeCl₃) to improve regioselectivity in nitration .

- In Situ Monitoring : Implement PAT (Process Analytical Technology) tools like ReactIR to detect intermediates and adjust conditions dynamically .

Q. How does the nitro group's position influence the electronic properties and reactivity of this compound compared to its isomers?

- Methodological Answer :

- Computational Analysis : Perform DFT calculations to map electron density distributions and Fukui indices, identifying nucleophilic/electrophilic sites .

- Experimental Validation : Compare reaction rates in nucleophilic aromatic substitution (e.g., with amines) across isomers. Use Hammett plots to correlate substituent effects .

Q. What computational methods are employed to predict the interaction mechanisms of this compound with biological targets?

- Methodological Answer :

- Molecular Docking : Simulate binding affinities with protein targets (e.g., enzymes) using AutoDock Vina .

- MD Simulations : Analyze stability of ligand-protein complexes over nanosecond timescales to identify key binding residues .

- QSAR Modeling : Develop quantitative structure-activity relationship models to predict bioactivity based on substituent electronic parameters .

Q. What are the challenges in achieving high purity during synthesis, and how can they be addressed methodologically?

- Methodological Answer :

- By-Product Mitigation : Optimize reaction conditions (e.g., solvent polarity, temperature) to suppress side reactions like over-nitration .

- Purification Techniques : Use column chromatography with gradient elution (e.g., hexane/ethyl acetate) or recrystallization from ethanol/water mixtures .

- Purity Assessment : Validate via melting point analysis, HPLC (>95% peak area), and elemental analysis .

Data Contradiction Analysis Framework

- Case Study : Discrepancies in reported melting points.

- Step 1 : Replicate measurements using DSC (Differential Scanning Calorimetry) under standardized conditions .

- Step 2 : Compare with crystallographic data to assess polymorphism or hydrate formation .

- Step 3 : Publish a comparative review with methodological transparency to resolve inconsistencies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.